molecular formula C7H3I2NaO3 B095522 Potassium 3,5-Diiodosalicylate CAS No. 17274-17-8

Potassium 3,5-Diiodosalicylate

Cat. No.: B095522
CAS No.: 17274-17-8
M. Wt: 411.90 g/mol
InChI Key: PBMNRTLTNHTZRR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3,5-Diiodosalicylate can be synthesized through the iodination of salicylic acid followed by neutralization with potassium hydroxide. The reaction involves the introduction of iodine atoms at the 3 and 5 positions of the salicylic acid ring. The iodination process is typically carried out in the presence of an oxidizing agent such as sodium iodate or potassium iodate under acidic conditions. The resulting 3,5-diiodosalicylic acid is then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Potassium 3,5-Diiodosalicylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Scientific Research Applications

Potassium 3,5-Diiodosalicylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Potassium 3,5-Diiodosalicylate involves its interaction with molecular targets and pathways in biological systems. The compound’s iodine atoms play a crucial role in its biological activity. For example, in antimicrobial applications, the iodine atoms can disrupt microbial cell membranes and interfere with essential enzymatic processes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through the generation of reactive iodine species .

Comparison with Similar Compounds

Potassium 3,5-Diiodosalicylate can be compared with other iodinated salicylates, such as:

    Potassium 3-Iodosalicylate: Contains a single iodine atom at the 3 position.

    Potassium 5-Iodosalicylate: Contains a single iodine atom at the 5 position.

    Potassium 3,4-Diiodosalicylate: Contains iodine atoms at the 3 and 4 positions.

Uniqueness: this compound is unique due to the presence of iodine atoms at both the 3 and 5 positions, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

sodium;2-hydroxy-3,5-diiodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O3.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMNRTLTNHTZRR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

133-91-5 (Parent)
Record name Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

411.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17274-17-8
Record name Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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